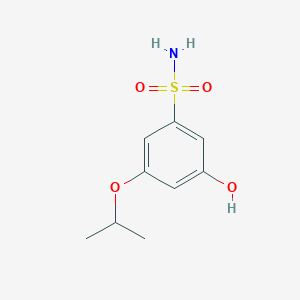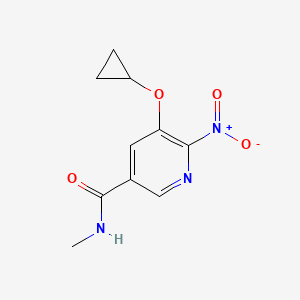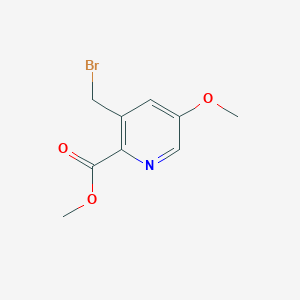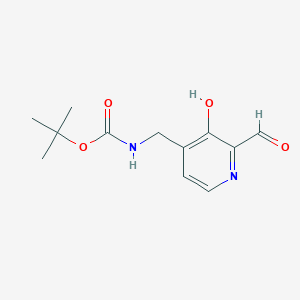
Methyl 4-amino-6-(2-aminoethyl)pyridine-2-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl 4-amino-6-(2-aminoethyl)pyridine-2-carboxylate is a heterocyclic organic compound that features a pyridine ring substituted with amino and carboxylate groups
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 4-amino-6-(2-aminoethyl)pyridine-2-carboxylate typically involves multi-step organic reactions. One common method includes the reaction of 4-amino-2-methylpyridine with ethyl chloroformate to form an intermediate, which is then reacted with ethylenediamine under controlled conditions to yield the desired product .
Industrial Production Methods: Industrial production methods for this compound often involve similar synthetic routes but are optimized for large-scale production. This includes the use of automated reactors, precise temperature control, and high-purity reagents to ensure consistent product quality.
Types of Reactions:
Oxidation: The amino groups in this compound can undergo oxidation reactions to form nitro derivatives.
Reduction: The compound can be reduced to form corresponding amines.
Substitution: The pyridine ring allows for various substitution reactions, including halogenation and alkylation.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Halogenation can be achieved using reagents like bromine or chlorine under controlled conditions.
Major Products Formed:
Oxidation: Nitro derivatives of the original compound.
Reduction: Primary and secondary amines.
Substitution: Halogenated or alkylated pyridine derivatives.
科学的研究の応用
Methyl 4-amino-6-(2-aminoethyl)pyridine-2-carboxylate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with various biological targets.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of new materials and catalysts for chemical reactions.
作用機序
The mechanism of action of Methyl 4-amino-6-(2-aminoethyl)pyridine-2-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The amino and carboxylate groups allow it to form hydrogen bonds and electrostatic interactions with these targets, modulating their activity. This can lead to various biological effects, depending on the specific target and pathway involved .
類似化合物との比較
4-Amino-2-methylpyridine: Shares the pyridine ring and amino group but lacks the carboxylate and ethylamine substituents.
2-Amino-4-methylpyridine: Similar structure but with different substitution patterns on the pyridine ring.
2-(Aminomethyl)pyridine: Contains an amino group attached to the pyridine ring but differs in the position and type of substituents.
Uniqueness: Methyl 4-amino-6-(2-aminoethyl)pyridine-2-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both amino and carboxylate groups allows for diverse chemical reactivity and potential interactions with biological targets, making it a valuable compound in various research fields.
特性
分子式 |
C9H13N3O2 |
|---|---|
分子量 |
195.22 g/mol |
IUPAC名 |
methyl 4-amino-6-(2-aminoethyl)pyridine-2-carboxylate |
InChI |
InChI=1S/C9H13N3O2/c1-14-9(13)8-5-6(11)4-7(12-8)2-3-10/h4-5H,2-3,10H2,1H3,(H2,11,12) |
InChIキー |
VJAQDKDRYWMPLN-UHFFFAOYSA-N |
正規SMILES |
COC(=O)C1=CC(=CC(=N1)CCN)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![[6-Iodo-4-(methoxycarbonyl)pyridin-2-YL]acetic acid](/img/structure/B14849679.png)







![tert-butyl (2S)-6-bromo-7-methyl-3,4-dihydro-1H-spiro[1,8-naphthyridine-2,3'-pyrrolidine]-1'-carboxylate](/img/structure/B14849719.png)





